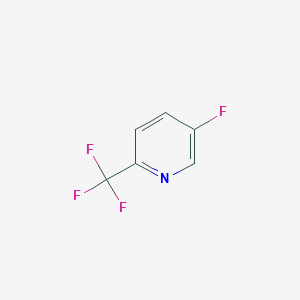

5-Fluoro-2-(trifluoromethyl)pyridine

Beschreibung

Strategic Significance of Fluorine and Trifluoromethyl Groups in Pyridine (B92270) Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry and agrochemical design, present in thousands of bioactive compounds. The introduction of fluorine and trifluoromethyl (CF3) groups onto this scaffold is a well-established strategy for modulating molecular properties. nih.gov

The trifluoromethyl group is particularly valued for its strong electron-withdrawing nature and high lipophilicity. These characteristics can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, improve its binding affinity to biological targets through favorable interactions, and increase its membrane permeability. researchoutreach.org Similarly, the substitution of a hydrogen atom with a fluorine atom, which is comparable in size but significantly more electronegative, can profoundly influence a molecule's conformation, pKa, and metabolic fate. jst.go.jp The combination of these two fluorine-containing moieties on a pyridine ring, as seen in 5-fluoro-2-(trifluoromethyl)pyridine, creates a powerful building block for developing new chemical entities with potentially superior performance. jst.go.jp

Historical Context and Evolution of Fluorinated Pyridines in Organic Synthesis

The journey of fluorinated pyridines in organic synthesis began with early explorations into trifluoromethylation. The first synthesis of an aromatic compound bearing a trifluoromethyl group was reported in 1898. jst.go.jp However, it was not until 1947 that methods for introducing a trifluoromethyl group onto a pyridine ring were described, typically involving the chlorination and subsequent fluorination of picoline (methylpyridine). jst.go.jp

The development of trifluoromethylpyridines (TFMPs) as key intermediates gained significant momentum with the commercialization of the herbicide Fluazifop-butyl in 1982, which incorporates a 5-(trifluoromethyl)pyridine substructure. jst.go.jp This success spurred further research, leading to the discovery of over 20 new TFMP-containing agrochemicals. jst.go.jp The synthesis of these compounds often relies on key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), which are typically derived from 3-picoline through multi-step processes involving chlorination and halogen exchange (Halex) fluorination. nih.govresearchoutreach.org The synthesis of this compound and its isomers represents a further evolution, providing chemists with building blocks that have additional points of reactivity and property modulation.

Overview of Research Trajectories for this compound

Research trajectories are therefore aimed at leveraging the unique reactivity of this scaffold. For instance, the fluorine atom at the 5-position and the trifluoromethyl group at the 2-position activate the pyridine ring for various chemical transformations. These include nucleophilic aromatic substitution (SNAr) reactions and palladium-catalyzed cross-coupling reactions, which are powerful methods for constructing complex molecular architectures. ontosight.ai The compound serves as a foundational component for generating libraries of new molecules to be screened for biological activity in drug discovery and crop protection programs. chembuyersguide.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 936841-73-5 |

| Molecular Formula | C₆H₃F₄N |

| Molecular Weight | 165.09 g/mol |

| Boiling Point | 101.0±35.0 °C (Predicted) chemicalbook.com |

| Density | 1.371±0.06 g/cm³ (Predicted) chemicalbook.com |

| pKa | -1.87±0.22 (Predicted) chemicalbook.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N/c7-4-1-2-5(11-3-4)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVIJEPCSODFNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650508 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936841-73-5 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Fluoro 2 Trifluoromethyl Pyridine and Its Analogs

De Novo Cyclization Strategies

De novo strategies involve the assembly of the pyridine (B92270) ring from smaller, non-cyclic building blocks. These methods are particularly useful for creating substitution patterns that are difficult to achieve through functionalization of a pre-formed ring.

A key de novo approach involves the use of precursors that already contain the trifluoromethyl (CF3) group. These building blocks are then incorporated into the pyridine ring through cyclization reactions. A notable example is the multicomponent Kröhnke reaction, which can synthesize 2-trifluoromethyl pyridines from the reaction of chalcones, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, and ammonium (B1175870) acetate. researchgate.netresearchgate.net This method is versatile, accommodating a range of substituted chalcones. researchgate.net The process is believed to start with a 1,4-Michael addition, followed by a series of nucleophilic additions and eliminations to form the final pyridine ring. researchgate.net

Another example involves the synthesis of the agrochemical pyroxsulam. nih.gov A key intermediate in this synthesis is formed via a Horner–Wadsworth–Emmons reaction that utilizes (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, a trifluoromethyl-containing building block, to construct the required pyridone core. nih.gov

Cyclocondensation reactions are a cornerstone of pyridine synthesis, involving the joining of two or more molecules to form the heterocyclic ring. researchoutreach.org When applied to fluorinated pyridines, this strategy employs building blocks containing either fluorine atoms or trifluoromethyl groups.

Commonly used trifluoromethyl-containing building blocks in these reactions include:

Ethyl 2,2,2-trifluoroacetate jst.go.jp

2,2,2-trifluoroacetyl chloride jst.go.jp

Ethyl 4,4,4-trifluoro-3-oxobutanoate nih.govjst.go.jp

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one nih.govjst.go.jp

For instance, the synthesis of the herbicides dithiopyr (B166099) and thiazopyr (B54509) begins with a cyclocondensation reaction between 3-methylbutanal (B7770604) and ethyl 4,4,4-trifluoro-3-oxobutanoate, which serves as the key trifluoromethyl-containing component. nih.gov Similarly, the insecticide flonicamid, which features a 4-trifluoromethyl-pyridine structure, is produced through a condensation reaction involving a trifluoromethylated precursor in the presence of ammonia. researchoutreach.org

Regioselective Functionalization of Pre-formed Pyridine Ring Systems

This approach begins with an existing pyridine or picoline (methylpyridine) ring and introduces the desired fluorine and trifluoromethyl substituents through a series of regioselective reactions. This is a common industrial strategy, particularly for derivatives of 3-picoline. nih.govjst.go.jp

Halogen exchange (HALEX) reactions are a fundamental method for introducing fluorine into aromatic systems. This typically involves replacing a chlorine or bromine atom with a fluorine atom using a fluoride (B91410) source.

One of the most established industrial methods for synthesizing trifluoromethylpyridines involves a two-step process: exhaustive chlorination of a methyl group followed by chlorine-fluorine exchange. nih.govjst.go.jp For example, 3-picoline can be chlorinated to form 3-(trichloromethyl)pyridine, which is then fluorinated to yield 3-(trifluoromethyl)pyridine. jst.go.jp

This strategy is widely used for producing key agrochemical intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF). nih.govjst.go.jp The synthesis starts with a precursor such as 2-chloro-5-methylpyridine (B98176), which is chlorinated to afford 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) (2,3,5-DCTC). nih.govjst.go.jp This intermediate then undergoes a vapor-phase fluorination with hydrogen fluoride (HF) to replace the three chlorine atoms on the methyl group with fluorine, yielding the final 2,3,5-DCTF product. nih.govjst.go.jp Liquid-phase fluorination of (trichloromethyl)pyridine compounds using anhydrous HF, often in the presence of a metal halide catalyst like FeCl3 or SnCl4 and under pressure, is also a well-documented method. google.com

| Starting Material | Reagents | Product | Yield/Selectivity | Reference |

| 2,3-dichloro-5-trichloromethylpyridine | Anhydrous Hydrogen Fluoride, Mercuric Oxide | 2,3-dichloro-5-trifluoromethylpyridine | 98% Selectivity | alfa-chemical.com |

| 2,3-dichloro-5-trichloromethylpyridine | Anhydrous Hydrogen Fluoride gas, Catalyst | 2,3-dichloro-5-trifluoromethylpyridine | 65% Yield | alfa-chemical.com |

| 2-chloro-5-(trichloromethyl)pyridine | Anhydrous HF, FeCl3 | 2-chloro-5-(trifluoromethyl)pyridine (B1661970) | High Yield | google.com |

A related industrial process involves a simultaneous vapor-phase chlorination and fluorination of picolines at high temperatures (>300°C) over transition metal-based catalysts. nih.govjst.go.jp This one-step reaction can produce chloro-(trifluoromethyl)pyridines in good yield, though the formation of some multi-chlorinated by-products is often unavoidable. nih.gov

More modern methods focus on the direct introduction of fluorine onto the pyridine ring via C–H activation or electrophilic fluorination, offering pathways to novel analogs. These approaches provide high regioselectivity, often targeting the position adjacent to the ring nitrogen.

One powerful method uses silver(II) fluoride (AgF2) to directly fluorinate pyridines at the 2-position. nih.gov This reaction has been shown to be highly selective for 3-substituted pyridines, yielding exclusively 2-fluoro-3-substituted pyridine products. acs.org Another approach involves the electrophilic fluorination of 1,2-dihydropyridines using Selectfluor®, which produces fluorinated 3,6-dihydropyridines. nih.gov These intermediates can then easily eliminate hydrogen fluoride to form the corresponding fluorinated pyridines. nih.gov

Palladium-catalyzed reactions have also been developed for directed C-H fluorination. Phenylpyridine derivatives, for example, can be fluorinated at the ortho-position of the phenyl ring in the presence of a Pd(OAc)2 catalyst and an electrophilic fluorine source. nih.gov

| Substrate Type | Reagent/Catalyst | Position of Fluorination | Reference |

| 3-Substituted Pyridines | AgF2 | 2-position | acs.org |

| 1,2-Dihydropyridines | Selectfluor® | 3-position (after HF elimination) | nih.gov |

| Phenylpyridines | Pd(OAc)2, N-fluoropyridinium tetrafluoroborate | Phenyl ring, ortho to pyridine | nih.gov |

Methods for Site-Specific Trifluoromethylation

The direct introduction of a trifluoromethyl (CF3) group onto a pyridine ring with high regioselectivity is a significant challenge in synthetic chemistry. While radical trifluoromethylation often leads to a mixture of isomers, nucleophilic and electrophilic methods offer more controlled approaches. chemistryviews.orgchemrxiv.org

Recent advancements have focused on achieving site-selectivity, particularly at the C3 position, which has traditionally been difficult to functionalize. chemistryviews.org One novel approach involves the nucleophilic activation of pyridine derivatives through hydrosilylation, followed by an electrophilic trifluoromethylation of the resulting enamine intermediate. chemrxiv.orgresearchgate.netelsevierpure.com This method has proven effective for a variety of pyridine and quinoline (B57606) derivatives, affording 3-trifluoromethylated products in moderate to high yields. chemistryviews.org The reaction typically proceeds by first reacting the pyridine substrate with a silane, such as methylphenylsilane, in the presence of a catalyst like tris(pentafluorophenyl)borane. chemistryviews.org The resulting hydrosilylated intermediate is then treated with an electrophilic CF3 source, such as a Togni reagent, to introduce the trifluoromethyl group at the 3-position. chemistryviews.org

Another strategy for regioselective trifluoromethylation involves an N-methylpyridine quaternary ammonium activation strategy. researchgate.net In this method, pyridinium (B92312) iodide salts are treated with trifluoroacetic acid in the presence of silver carbonate to yield trifluoromethylpyridines with good functional group compatibility. researchgate.net

For the synthesis of trifluoromethylated N-heterocycles, one-pot condensation-cyclization of primary amines with trifluoroacetic anhydride (B1165640) (TFAA) and a mild base like triethylamine (B128534) has been developed. acs.org More scalable approaches utilize trifluoroacetic anhydride and photoredox catalysis to generate the CF3 radical for the trifluoromethylation of various substrates, including pyridine derivatives. nih.gov

Advanced Synthetic Approaches

Advanced synthetic methodologies for preparing 5-fluoro-2-(trifluoromethyl)pyridine and its analogs often employ modern catalytic systems and innovative reaction conditions to achieve high efficiency and selectivity.

Transition metal-catalyzed reactions have become indispensable tools for the synthesis of complex fluorinated molecules. beilstein-journals.org Palladium, in particular, has been extensively used to catalyze various cross-coupling and C-H activation reactions for the synthesis of fluorinated pyridine derivatives. nih.govmit.edu

Suzuki coupling reactions are a powerful method for forming carbon-carbon bonds and have been successfully applied to the synthesis of derivatives of this compound. researchgate.netnih.gov For instance, the Suzuki coupling of 5-fluoro-6-methylpyridin-2-ylboronic acid with 4-chloro-2-iodo-1-(trifluoromethyl)benzene, catalyzed by bis(triphenylphosphine)palladium(II) dichloride, yields 6-(5-chloro-2-(trifluoromethyl)phenyl)-3-fluoro-2-methylpyridine. researchgate.net This reaction demonstrates the utility of palladium catalysts in constructing complex aryl-pyridine structures. researchgate.netnih.gov

The versatility of the Suzuki-Miyaura cross-coupling is highlighted by its tolerance for a wide range of functional groups, making it suitable for synthesizing various pyridine derivatives in moderate to good yields. nih.gov Heterogeneous palladium catalysts, such as palladium nanoparticles supported on modified graphene, have also been developed as reusable alternatives to homogeneous systems for the synthesis of fluorinated biphenyl (B1667301) derivatives. mdpi.com

Below is a table summarizing examples of Suzuki coupling reactions for the synthesis of fluorinated pyridine derivatives.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| 5-fluoro-6-methylpyridin-2-ylboronic acid | 4-chloro-2-iodo-1-(trifluoromethyl)benzene | Bis(triphenylphosphine)palladium(II) dichloride | 6-(5-chloro-2-(trifluoromethyl)phenyl)-3-fluoro-2-methylpyridine | researchgate.net |

| 5-bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh3)4 | 5-aryl-2-methylpyridin-3-amine derivatives | nih.gov |

| 1-bromo-4-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10 | 4,4'-Difluorobiphenyl | mdpi.com |

Palladium-catalyzed C-H activation is a powerful strategy for the direct functionalization of pyridine rings, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov This approach allows for the introduction of trifluoromethyl groups directly onto the pyridine core. nih.gov

For example, the ortho-selective trifluoromethylthiolation of 2-arylpyridine derivatives can be achieved using palladium catalysis. nih.gov These reactions often employ a directing group to guide the catalyst to a specific C-H bond. Various palladium catalysts and trifluoromethylthiolating agents have been explored for this transformation. nih.gov

Recent studies have also focused on the trifluoromethylation of unactivated C(sp3)–H bonds in aliphatic acid derivatives using palladium catalysis, demonstrating the expanding scope of this methodology. acs.org Mechanistic investigations into palladium-catalyzed C-H trifluoromethylation using trifluoromethyliodide suggest the involvement of a difluorocarbene intermediate, with the reaction showing remarkable selectivity. researchgate.net

Vapor-phase and liquid-phase fluorination techniques are established industrial methods for the synthesis of fluorinated pyridines. google.comnih.gov These methods often involve the exchange of chlorine atoms with fluorine atoms at high temperatures. nih.govjst.go.jp

One common approach is the vapor-phase fluorination of a chlorinated precursor, such as 2,3-dichloro-5-(trichloromethyl)pyridine, to produce 2,3-dichloro-5-(trifluoromethyl)pyridine. nih.govjst.go.jp This can be done in a stepwise manner or through a simultaneous chlorination/fluorination process in the vapor phase at temperatures above 300°C, often using transition metal-based catalysts like iron fluoride. nih.govjst.go.jp The simultaneous reaction in a fluidized-bed reactor has the advantage of producing key intermediates like 2-chloro-5-(trifluoromethyl)pyridine in a single step. nih.govjst.go.jp

Liquid-phase fluorination is also utilized, for instance, in the preparation of 2-fluoro-6-(trifluoromethyl)pyridine. google.com In this process, the fluorinating agent can be a metal fluoride or hydrogen fluoride. google.com The synthesis of 2-fluoro-5-(trifluoromethyl)pyridine (B1310066) can be achieved by reacting 2-chloro-5-(trifluoromethyl)pyridine with potassium fluoride in a suitable solvent. chemicalbook.com

While many synthetic routes rely on catalysts, catalyst-free methods for the synthesis of fluorinated pyridines are also being explored. These methods often utilize visible light to promote the reaction. rsc.org For example, the direct perfluoroalkylation of uracils, cytosines, and pyridinones can be achieved through a visible-light-induced pathway using perfluoroalkyl iodides in a metal-free system. rsc.org

Another catalyst-free approach involves the innate trifluoromethylation and alkylation of arenes enabled by light, following a redox-neutral pathway based on the Norrish type I concept to generate alkyl radicals. acs.org

Reactivity Profiles and Reaction Mechanisms of 5 Fluoro 2 Trifluoromethyl Pyridine

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the 5-Fluoro-2-(trifluoromethyl)pyridine ring is profoundly influenced by the presence of the pyridine (B92270) nitrogen atom, a fluoro group, and a trifluoromethyl group. These are all strongly electron-withdrawing, rendering the aromatic ring electron-deficient. Consequently, the compound is generally deactivated towards electrophilic aromatic substitution.

Conversely, this electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This type of reaction is characteristic of aromatic rings bearing potent electron-withdrawing groups. wikipedia.org The SNAr mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. youtube.com

In pyridine systems, nucleophilic attack is preferentially directed to the positions ortho and para to the ring nitrogen (C2, C4, and C6) because the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom. wikipedia.org For fluorinated pyridines, the fluorine atom can serve as an excellent leaving group, particularly when positioned at these activated sites. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for example, is reported to be 320 times faster than that of 2-chloropyridine, highlighting the high reactivity of activated C-F bonds in SNAr reactions. nih.govacs.org

Oxidative and Reductive Transformations

Detailed research findings specifically documenting the oxidative and reductive transformations of this compound are not extensively covered in the available literature. Generally, the pyridine ring is resistant to oxidation. However, oxidation of the ring nitrogen to form an N-oxide is a common transformation for pyridine derivatives. This transformation can alter the electronic properties of the ring, potentially influencing subsequent reactions.

Cross-Coupling Reactivity of this compound

Fluorinated aromatic compounds, including fluoropyridines, are known to participate in various transition metal-catalyzed cross-coupling reactions. ontosight.ai These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While C-F bonds are the strongest carbon-halogen bonds, their activation and participation in catalytic cycles, particularly with palladium catalysts, have been successfully demonstrated. mdpi.commdpi.com

The reactivity in cross-coupling is dependent on the efficient oxidative addition of the C-F bond to a low-valent metal center. Although more challenging than with heavier halogens, specialized ligands and reaction conditions have been developed to facilitate this process. For this compound, the fluorine atom at C5 could potentially serve as a leaving group in reactions like Suzuki-Miyaura, Stille, or Buchwald-Hartwig amination. However, the literature more commonly describes the use of chloro- or bromo-substituted trifluoromethylpyridines for these transformations, as the C-Cl and C-Br bonds are more readily activated. nih.govjst.go.jp

Steric and Electronic Influences of Fluoro and Trifluoromethyl Substituents on Reaction Pathways

The reaction pathways of this compound are dictated by the interplay of the steric and electronic properties of its substituents.

Electronic Influences: Both the fluorine atom and the trifluoromethyl group are strongly electron-withdrawing. The trifluoromethyl group is one of the most powerful electron-withdrawing groups due to the strong inductive effect of the three fluorine atoms. nih.gov Fluorine itself is the most electronegative element and also exerts a strong inductive effect. These effects are compounded by the inherent electron-withdrawing nature of the pyridine ring nitrogen. This cumulative effect creates a highly electron-poor, or electrophilic, aromatic system that is primed for attack by nucleophiles and deactivated for attack by electrophiles.

| Substituent | Position | Electronic Effect | Hammett Constant (σp) |

|---|---|---|---|

| -F | 5 | Strongly Inductive Withdrawing, Weakly Resonance Donating | 0.06 |

| -CF3 | 2 | Strongly Inductive Withdrawing | 0.54 nih.gov |

Steric Influences: The trifluoromethyl group at the C2 position exerts a significant steric effect. Its bulk can hinder the approach of reagents to the adjacent C3 position as well as the nitrogen lone pair. This steric hindrance can play a crucial role in directing the regioselectivity of reactions. For instance, in a potential nucleophilic substitution scenario, a nucleophile might preferentially attack the less hindered C4 or C6 positions over a position adjacent to the bulky trifluoromethyl group.

Spectroscopic Characterization Methodologies for 5 Fluoro 2 Trifluoromethyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the structure of organic molecules by providing information about the chemical environment of specific nuclei, such as hydrogen (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups and fingerprint the molecular structure.

X-ray Crystallography for Solid-State Structure Determination

The process of X-ray crystallography involves irradiating a single crystal of a compound with a focused beam of X-rays. The electrons within the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of discrete spots. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms in the crystal lattice. By analyzing this diffraction pattern, scientists can construct a three-dimensional electron density map of the molecule and, from that, determine the precise coordinates of each atom.

To illustrate the detailed structural information that can be obtained from such an analysis, the crystallographic data for a related compound, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, is presented. researchgate.net This molecule shares the trifluoromethylpyridine core, providing a valuable model for understanding the potential solid-state packing and molecular geometry of 5-Fluoro-2-(trifluoromethyl)pyridine.

The crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid was determined to be in the triclinic space group P-1. researchgate.net The unit cell parameters, which define the dimensions and angles of the repeating unit in the crystal lattice, were determined with high precision.

Below is a summary of the key crystallographic data for 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. researchgate.net

| Parameter | Value |

| Chemical Formula | C₇H₃ClF₃NO₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.8837(5) |

| b (Å) | 14.1634(14) |

| c (Å) | 15.3120(15) |

| α (°) | 92.667(5) |

| β (°) | 100.364(5) |

| γ (°) | 99.475(5) |

| Volume (ų) | 1234.2(2) |

| Z (molecules/unit cell) | 6 |

| Temperature (K) | 298 |

| R-factor (%) | 4.58 |

This detailed crystallographic data allows for a complete description of the solid-state structure, including the planarity of the pyridine (B92270) ring, the orientation of the trifluoromethyl and carboxylic acid groups, and the nature of intermolecular interactions such as hydrogen bonding and halogen bonding. Such information is invaluable for computational modeling, understanding structure-property relationships, and designing new materials with tailored properties. While the crystal structure of this compound remains to be determined, the methodologies of X-ray crystallography are poised to provide a definitive understanding of its solid-state architecture.